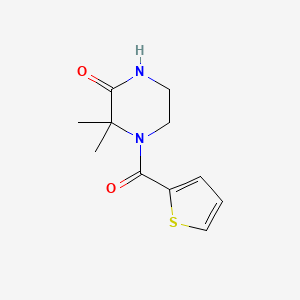
3,3-Dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, α-methylene carbonyl compounds, α-cyano esters, and other substrates .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Piperazine derivatives and related compounds play a crucial role in the synthesis of polyamides and other polymers, demonstrating the importance of such structures in material science. For instance, polyamides containing theophylline and thymine were synthesized, showcasing solubility in various solvents and potential applications in polymer science (Hattori & Kinoshita, 1979). Moreover, the crystal and molecular structure of specific piperazine derivatives, such as trans-1,4-dibenzoyl-2,5-dimethyl-piperazine, have been elucidated, providing insights into their conformation and potential interactions (Okamoto et al., 1979).
Chemical Synthesis Techniques
The Dieckmann cyclization technique is employed to create piperazine-2,5-diones, highlighting the utility of piperazine cores in synthesizing complex cyclic compounds. This method's versatility underpins its broad applicability in creating compounds with potential biological activities (Aboussafy & Clive, 2012).
Ligand Design and Molecular Interaction
Piperazine structures serve as foundational blocks in designing ligands for receptor modulation, illustrating the compound's significance in drug discovery and molecular biology. For example, new substituted piperazines acting as ligands for melanocortin receptors were developed, correlating their structure to the X-ray structure of "THIQ" and illustrating the role of piperazine derivatives in exploring receptor-ligand interactions (Mutulis et al., 2004).
Antimicrobial and Antiviral Applications
The synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as allosteric enhancers of the A1 adenosine receptor demonstrate the potential antimicrobial and antiviral applications of piperazine derivatives, showcasing the compound's relevance in medical chemistry and therapeutic agent design (Romagnoli et al., 2008).
Wirkmechanismus
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some thiophene derivatives have been found to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Zukünftige Richtungen
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . Future research will likely continue to explore new synthesis methods, novel structural prototypes, and more effective pharmacological activities .
Eigenschaften
IUPAC Name |
3,3-dimethyl-4-(thiophene-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-11(2)10(15)12-5-6-13(11)9(14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHZTLWBGIQZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2711995.png)
![(3,4-Difluorophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2711996.png)
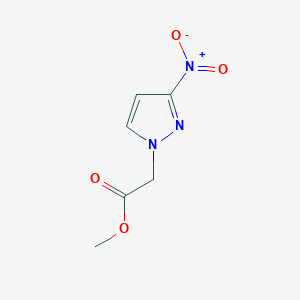

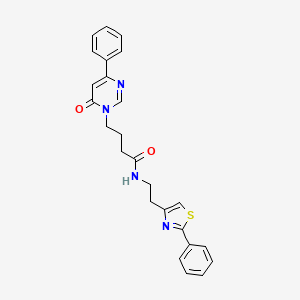
![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)
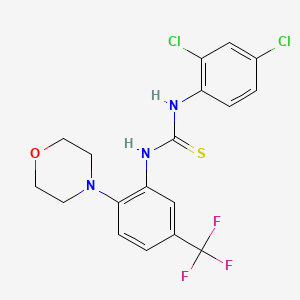
![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)
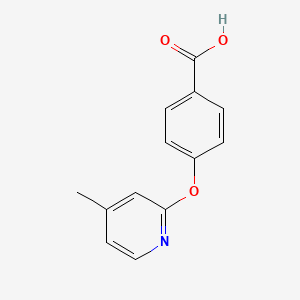

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)
